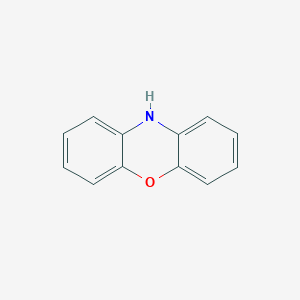

Phenoxazine

Description

Historical Context and Evolution of Phenoxazine Research

The journey of this compound research began in 1887 with its first synthesis by Bernthsen through the thermal condensation of o-aminophenol and catechol. nih.gov Even before this formal synthesis, derivatives of the this compound ring system, such as Meldola's blue and gallocyanine, were already in commercial use as dyestuffs. nih.govscielo.br Following its discovery, the field of this compound chemistry experienced a period of relative dormancy for nearly six decades. nih.gov

A significant turning point occurred in the mid-20th century, sparking renewed interest in this class of compounds. In 1940, Waksman and Woodruff isolated Actinomycin (B1170597) D, the first antibiotic containing a this compound core, from Streptomyces melanochromogenes. nih.gov This discovery was a pivotal moment, shifting the focus from the compound's dyeing properties to its vast pharmacological potential. mountainscholar.org The subsequent identification of Actinomycin D's potent antitumor properties in 1954 further solidified the importance of the this compound scaffold in medicinal chemistry. nih.gov This led to a surge in research, with scientists exploring structural modifications to develop novel derivatives with enhanced biological and material properties. nih.govresearchgate.net

Significance of this compound in Contemporary Chemical Sciences

In modern chemical sciences, the this compound scaffold is recognized for its versatility, contributing to significant advancements in medicinal chemistry, materials science, and catalysis. researchgate.netresearchgate.net

In medicinal chemistry , this compound derivatives are a focal point for the development of new therapeutic agents. The core structure is integral to a wide range of pharmacologically active compounds, including those with anticancer, antimalarial, antiviral, and antidiabetic properties. researchgate.netbenthamdirect.com For instance, benzo[a]this compound derivatives have been synthesized and evaluated for their potent anti-inflammatory and anticancer activities, which are attributed to their ability to inhibit COX-2 enzymatic activity. elsevier.comnih.gov Furthermore, novel benzo[a]this compound compounds, such as SSJ-183, have shown promising results as antimalarial drug candidates. researchgate.net

In materials science , this compound-based compounds are instrumental in the development of organic electronics. researchgate.net Their electron-rich nature makes them excellent candidates for use in:

Organic Light-Emitting Diodes (OLEDs): this compound derivatives are used as host materials for phosphorescent OLEDs and as efficient hole injection layer materials, leading to devices with higher power efficiency and longer lifetimes. acs.orgresearchgate.net

Solar Cells: The this compound moiety is incorporated into conjugated polymers and small molecules for use in organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs), owing to its strong electron-donating capability. scielo.brscienceandtechnology.com.vn

Organic Battery Cathode Materials: this compound has been identified as a high-voltage p-type redox center for organic batteries, offering a sustainable alternative to traditional transition metal oxide cathodes. rsc.org

As photoredox catalysts , N-aryl phenoxazines have emerged as a new class of organic catalysts. mountainscholar.org They are capable of absorbing visible light and initiating single electron transfer reductions, providing a cost-effective and sustainable alternative to precious metal-based catalysts for applications like organocatalyzed atom transfer radical polymerization (O-ATRP). nih.govsigmaaldrich.comnih.gov

Interdisciplinary Relevance of this compound Studies

The unique photophysical properties of phenoxazines have propelled their use in various interdisciplinary fields, particularly in biology and environmental science.

In the realm of biology and medicine , this compound derivatives, such as those based on Nile Red, are extensively used as fluorescent probes and biosensors. acs.org Their fluorescence is often sensitive to the polarity of their microenvironment, making them ideal for:

Bioimaging: These fluorescent probes are crucial tools for visualizing biomolecules and cellular structures in real-time. mdpi.com Benzo[a]phenoxazinium chlorides, for example, have been developed as near-infrared (NIR) fluorescent probes for staining specific organelles like the vacuole and endoplasmic reticulum. mdpi.com

Biosensors: Thiol-reactive this compound dyes have been conjugated to proteins to create biosensors for detecting metabolites. acs.org A notable example is the development of fluorescent glucose biosensors based on galactose/glucose binding protein (GGBP) and Nile Red derivatives, which operate at long wavelengths where biological interference is minimal. nih.gov

In environmental science , the application of this compound extends beyond its use in creating sustainable energy solutions. The development of fluorescent probes based on the this compound scaffold contributes to the real-time monitoring of various analytes in environmental samples. mdpi.com

Interactive Data Table: Properties of Selected this compound Derivatives

| Compound Name | Application Area | Key Finding/Property |

| Actinomycin D | Medicinal Chemistry | Antibiotic and anticancer agent; its discovery renewed interest in phenoxazines. nih.govresearchgate.net |

| Meldola's blue | Dyes/Historical | Early commercial dye with a this compound ring system. nih.gov |

| Gallocyanine | Dyes/Historical | Another early commercial this compound-based dye. nih.gov |

| Nile Red | Fluorescent Probes | Environmentally sensitive dye used in biosensors and for staining intracellular lipids. acs.orgnih.gov |

| SSJ-183 | Medicinal Chemistry | A benzo[a]this compound derivative showing potent antimalarial activity. researchgate.net |

| 1-PNA-BPBPOX | Materials Science (OLEDs) | A hole injection material for OLEDs that provides higher power efficiency than commercial alternatives. acs.org |

| N-aryl phenoxazines | Catalysis | Act as strongly reducing organic photoredox catalysts under visible light. mountainscholar.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

10H-phenoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMSYXZUNZXBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159199 | |

| Record name | Phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-67-1 | |

| Record name | Phenoxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2ZWT499SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Phenoxazine and Its Derivatives

Catalytic Approaches in Phenoxazine Synthesis

Catalysis has become central to the construction of the this compound scaffold, offering pathways that are often more efficient and versatile than traditional stoichiometric reactions. researchgate.netresearchgate.net These methods primarily involve the use of transition metals or small organic molecules (organocatalysts) to facilitate key bond-forming reactions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to this compound formation has enabled the construction of complex derivatives with high precision. These reactions typically involve the formation of crucial carbon-nitrogen (C–N) and carbon-oxygen (C–O) bonds to assemble the tricyclic structure.

Palladium- and copper-based catalysts are the most extensively used systems. For instance, palladium-catalyzed Buchwald-Hartwig C-N coupling is a prominent method for synthesizing N-aryl phenoxazines. scielo.brscielo.brvjst.vn This reaction couples the this compound nitrogen with aryl halides or pseudohalides. One study reported the synthesis of 10-(Perylene-3-yl)-10H-Phenoxazine (PHP), an organic photocatalyst, from this compound and 3-bromoperylene (B1279744) using a Pd(OAc)₂/P(tBu)₃ catalyst system. scielo.brscielo.br Similarly, palladium-catalyzed Stille and Suzuki coupling reactions have been employed to introduce aryl substituents onto the this compound core, creating conjugated materials for electronic applications. nih.govnih.gov A Pd-catalyzed tandem C-N bond formation between aryl halides and primary amines has also been developed for the one-pot synthesis of this compound derivatives. researchgate.net

Copper-catalyzed reactions, often referred to as Ullmann condensations, represent another major route. These methods are particularly effective for intramolecular cyclization to form the oxazine (B8389632) ring. For example, the synthesis of N-aryl phenoxazines can be achieved via a two-step process involving copper(I)-catalyzed N-arylation of 2-aminophenols, followed by an intramolecular O-arylation. researchgate.net Various copper sources, including copper halides and cuprous oxide, can serve as catalysts for the N-arylation of the this compound core with agents like iodobenzenes. google.com

| Catalyst System | Reactants | Reaction Type | Key Findings | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / P(tBu)₃ | This compound, 3-bromoperylene | Buchwald-Hartwig C-N Coupling | Successful synthesis of a novel photocatalyst, 10-(Perylene-3-yl)-10H-Phenoxazine (PHP). | 78% | scielo.brscielo.br |

| Pd(OAc)₂ / t-BuXphos | 6-chlorodibenzo[a,j]phenoxazin-5-one, various phenols | O-arylation | Effective for coupling with electron-deficient, -neutral, and -rich phenols. Highest yields with electron-rich phenols. | 30-99% | researchgate.net |

| Copper(I) catalysts | 2-aminophenols, aryl halides | N-arylation and Intramolecular O-arylation | An efficient two-step route to N-aryl phenoxazines under ligand-free-like conditions. | High yields | researchgate.net |

| Pd-catalyst | This compound, Diketopyrrolopyrrole comonomer | Direct Arylation Polymerization (DArP) | Synthesized high molecular weight (Mn up to 41,500 g/mol) conjugated polymers. | >80% | scielo.br |

Organocatalyzed this compound Formation

In a shift towards more sustainable and metal-free chemistry, organocatalysis has emerged as a powerful tool for this compound synthesis. These methods utilize small, metal-free organic molecules to catalyze reactions, avoiding issues of metal contamination in the final products. scielo.brscielo.br

N-aryl phenoxazines, which are valuable as photoredox catalysts, have been synthesized using organocatalytic approaches. newiridium.com One notable method involves a Brønsted acid-catalyzed C–H amination of arenes. rsc.org This strategy provides a direct route to N-naphthyl this compound scaffolds, bypassing the need for transition-metal cross-coupling reactions. researchgate.netrsc.org

Furthermore, this compound derivatives themselves have been developed as highly effective organocatalysts for various chemical transformations, particularly in the field of polymer chemistry. scielo.brnih.govnewiridium.com For example, N-aryl phenoxazines and the synthesized 10-(perylen-yl)-10H-phenoxazine (PHP) have been successfully employed as metal-free photoredox catalysts for organocatalyzed atom transfer radical polymerization (O-ATRP). scielo.brscielo.brnewiridium.com These catalysts are activated by light and can produce well-defined polymers with controlled molecular weights and low dispersity. scielo.brnih.gov Research has shown that the performance of these this compound-based photocatalysts is enhanced when they possess charge transfer character in their photoexcited states and maintain a planar conformation during the catalytic cycle. newiridium.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer materials, are increasingly influencing the design of synthetic routes for phenoxazines. mdpi.comjocpr.com These approaches include performing reactions without solvents or catalysts and utilizing alternative energy sources like microwaves and ultrasound to enhance reaction efficiency. mdpi.com

Solvent-Free and Catalyst-Free Methods

Eliminating solvents and catalysts from chemical reactions addresses key goals of green chemistry by reducing waste and simplifying product purification. mdpi.comjocpr.com Solvent-free, or solid-state, synthesis has been successfully applied to produce this compound derivatives. For example, a novel C–N axially chiral molecule composed of two benzo[b]this compound units was synthesized through completely solvent-free reactions, including a solid-state condensation and a mechanochemical oxidative coupling. rsc.orgresearchgate.netnih.govchemrxiv.org Another study reported the rapid synthesis of benzothis compound derivatives by irradiating a solid-state mixture of reactants in a domestic microwave oven without any solvent. jlu.edu.cn

Transition metal-free synthesis is another critical area of development. One formal synthesis of this compound was achieved without transition metals, where the key step was a high-yielding O-arylation of a phenol (B47542) with an unsymmetrical diaryliodonium salt. researchgate.netbeilstein-journals.org Other metal-free routes include the synthesis from 2-aminophenols and certain dihaloarenes, which proceeds via a Smiles rearrangement. beilstein-journals.org

Microwave-Assisted Synthesis

Microwave irradiation has become a popular tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. mdpi.comtandfonline.comnih.gov This technique has been effectively used for the synthesis of phenoxazines and their derivatives.

A facile protocol for synthesizing phenoxazines has been demonstrated via a Smiles rearrangement followed by an SₙAr ring closure, all under microwave irradiation. tandfonline.comtandfonline.com This method is tolerant of both electron-donating and electron-withdrawing groups, providing the corresponding products in good to moderate yields in a short time. researchgate.nettandfonline.com For instance, the reaction of 2-aminophenols with 2-bromo-N-(2-bromophenyl)acetamide under microwave conditions at 100°C for 15 minutes yielded the desired this compound products. tandfonline.com Microwave irradiation has also been used in the solid-state synthesis of benzothis compound derivatives and for facilitating Buchwald-Hartwig cross-coupling reactions to produce this compound-containing compounds with high yields. jlu.edu.cnscienceopen.com

| Reactants | Conditions | Reaction Type | Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-aminophenols, N-(2-halophenyl)haloacetamides | Microwave, 100°C | Smiles Rearrangement / SₙAr Cyclization | 15 min | Good to moderate | researchgate.nettandfonline.com |

| N,N-dialkyl-4-nitrosoaniline hydrochloride, 2-naphthol (B1666908) derivatives | Microwave, solid state (solvent-free) | Condensation | Short | High | jlu.edu.cn |

| Benzodioxinoquinoxaline acceptor, this compound donor | Microwave | Buchwald–Hartwig cross-coupling | Not specified | Up to 91% | scienceopen.com |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. This method often leads to shorter reaction times, milder conditions, and improved yields compared to conventional heating. nih.govresearchgate.net

The synthesis of benzo[a]phenoxazinium chlorides has been significantly improved using ultrasound irradiation. researchgate.net This sonochemical method provided the target compounds in higher yields and with shorter reaction times under milder conditions than traditional thermal methods. researchgate.netdntb.gov.ua The use of ultrasound is considered an attractive green strategy as it provides simple and efficient access to a wide range of organic compounds. lew.ro This technique has been applied to the synthesis of various important heterocyclic compounds, demonstrating its utility in reducing reaction times and often allowing for solvent-free conditions. nih.govresearchgate.net

Mechanosynthesis

Mechanosynthesis, or mechanochemical synthesis, offers a solvent-free or low-solvent approach to chemical reactions. In the context of this compound chemistry, mechanosynthesis has been employed for the creation of complex molecules. For instance, a Knoevenagel condensation reaction performed in a ball mill has been used to synthesize an oligophenylene with a bisquinoline design, demonstrating the utility of mechanochemistry in producing electroluminescent materials. researchgate.net This method avoids the use of potentially harmful solvents like THF, TEA, and DMF that are common in traditional synthesis methods such as Wittig or Heck coupling reactions. researchgate.net

Enzymatic Synthesis Pathways

Enzymatic synthesis presents a green and highly specific alternative to traditional chemical methods. In the synthesis of this compound derivatives, enzymes have shown significant potential. One notable pathway involves a two-step enzymatic process. First, an azoreductase enzyme reduces azo dyes to form aromatic amines. Subsequently, a laccase enzyme oxidizes these amines to yield phenoxazinone structures. researchgate.net This enzymatic cascade has been successfully applied to the conversion of mordant black 9 dye into sodium 2-amino-3-oxo-3H-phenoxazine-8-sulphonate, showcasing a viable method that circumvents the need for expensive purified enzymes and harsh reaction conditions. researchgate.net

Regioselective Functionalization Strategies

The ability to selectively introduce functional groups at specific positions on the this compound ring is crucial for tailoring its properties.

Core Substitution Reactions

Direct functionalization of the this compound core allows for the introduction of a variety of substituents. Electrophilic aromatic substitution is a common method, for example, using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) to introduce bromine atoms selectively at the 3 and 7 positions. These brominated phenoxazines can then serve as versatile intermediates for further modifications through reactions like palladium-catalyzed Suzuki or Heck couplings. Another approach involves a gold(I)-catalyzed carbene transfer reaction for the regioselective C-H functionalization of N-protected this compound heterocycles. researchgate.net A catalyst-free sulfonylation of this compound with sulfonyl hydrazides in a water/hexafluoroisopropanol (HFIP) mixture has also been developed, offering a facile route to sulfonylated phenoxazines. rsc.org

N-Alkylation and N-Arylation Modifications

Modification at the nitrogen atom of the this compound ring is a key strategy for altering its electronic and steric properties. N-alkylation or N-arylation can be achieved by reacting the this compound scaffold with alkyl or aryl halides in the presence of a base. google.com Palladium-catalyzed double N-arylation of primary amines with di(2-bromoaryl) ethers provides a one-pot synthesis of this compound derivatives. rsc.orgrsc.org The Buchwald-Hartwig C-N coupling reaction is another powerful method for N-arylation, as demonstrated in the synthesis of 10-(Perylene-3-yl)-10H-Phenoxazine. scielo.br These N-substitutions are critical in the design of photoredox catalysts, where replacing an N-aryl group with an N-alkyl group can influence excited state energetics. nih.gov

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the this compound core can be finely tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). nih.gov EDGs, such as methoxy (B1213986) or diphenylamino groups, can increase the electron density of the this compound core, making it easier to oxidize. nih.gov Conversely, EWGs shift electron density away from the core, making oxidation more difficult. nih.gov These modifications are crucial for applications in dye-sensitized solar cells, where this compound derivatives with donor-acceptor structures are employed. google.com The introduction of these groups is often achieved through coupling and condensation reactions on a functionalized this compound ring. google.com For instance, Suzuki-Miyaura coupling of 3,7-dibromo-10-hexyl-10H-phenoxazine with various aryl boronic acids allows for the introduction of both electron-donating and electron-withdrawing aryl substituents. nih.gov

Polymerization Techniques Utilizing this compound Monomers

This compound-containing polymers are a class of organic semiconductors with applications in organic field-effect transistors (OFETs). acs.org Several polymerization techniques are used to synthesize these materials.

One method is Ni(0)-mediated coupling polymerization of 3,7-dibromo-10-hexylthis compound to produce poly(10-hexylthis compound-3,7-diyl). acs.org Another widely used technique is Suzuki coupling polymerization, which allows for the synthesis of random and alternating copolymers. acs.org For example, copolymers of this compound and fluorene (B118485) or thiophene (B33073) have been synthesized using this method. acs.org

This compound derivatives also act as potent organocatalysts for Atom Transfer Radical Polymerization (O-ATRP), a controlled polymerization method. nih.gov N-aryl phenoxazines, particularly those with naphthyl substituents, have been shown to effectively catalyze the polymerization of methyl methacrylate (B99206) (MMA) under UV irradiation. nih.gov The catalytic activity can be tuned by modifying the this compound core, for instance, by introducing biphenyl (B1667301) substituents at the 3 and 7 positions to create visible-light-absorbing catalysts. nih.govnewiridium.com

Below is a table summarizing various polymerization experiments with this compound-based catalysts and monomers.

| Catalyst | Monomer | Polymerization Method | Molecular Weight ( g/mol ) | Polydispersity Index (Đ) | Initiator Efficiency (I*) | Reference |

| PC 2 (10-phenyl phenothiazine) | MMA | O-ATRP | - | 1.18 to 1.32 | 90% to 116% | nih.gov |

| PC 6 (N-naphthyl this compound) | PMMA | O-ATRP | - | 1.07 to 1.38 | 80% to 100% | nih.gov |

| PC 7 (core-modified this compound) | MMA | O-ATRP | - | 1.13 to 1.31 | - | nih.gov |

| PHP (10-(Perylene-3-yl)-10H-Phenoxazine) | MMA | O-ATRP | 30,457 | 1.28 | - | scielo.br |

| PO6 (Poly(10-hexylthis compound-3,7-diyl)) | - | Ni(0)-mediated coupling | - | - | - | acs.org |

| POF1, POF2, POF3 (this compound-fluorene copolymers) | - | Suzuki coupling | 19,100 to 37,400 | 2.42 to 3.01 | - | acs.org |

| POT (this compound-thiophene copolymer) | - | Suzuki coupling | - | - | - | acs.org |

Theoretical and Computational Investigations of Phenoxazine

Quantum Chemical Studies of Electronic Structure

Quantum chemical studies have been instrumental in elucidating the electronic structure of phenoxazine-based compounds. These calculations provide insights into how structural modifications influence the electronic and optical properties of these molecules. worldscientific.com

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-electron systems. nih.gov It has been successfully applied to study the ground state properties of this compound and its derivatives, providing accurate descriptions of their geometries and electronic features. nih.govresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, have proven to be reliable for predicting the behavior of these molecules. nih.govresearchgate.net For instance, DFT has been used to fully optimize the geometry of numerous polychloridized this compound derivatives. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior and reactivity of molecules. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic excitation and absorption spectra. nih.gov

In this compound-based systems, the HOMO is typically localized on the electron-donating this compound core, while the LUMO is situated on the electron-acceptor part of the molecule. nih.govresearchgate.net This spatial separation of the frontier orbitals is a hallmark of intramolecular charge transfer (ICT) upon excitation. nih.gov For example, in a series of A-π-D-π-A dyes, the HOMO was found to be delocalized over the this compound donor, and the LUMO was on the cyanoacrylic acid acceptor. scielo.org.mx The energy of the HOMO is related to the molecule's oxidation potential, while the LUMO energy relates to its electron-accepting ability. nih.gov Modifying the structure, for instance by adding different donor subunits to the this compound core, can significantly alter the HOMO and LUMO energy levels and thus the HOMO-LUMO gap. nih.gov

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Selected this compound Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| BPO | - | - | 2.52 |

| BPT | - | - | 2.33 |

| Dye 1 | -5.123 | -2.668 | 2.455 |

| Dye 2 | -4.981 | -3.111 | 1.870 |

| Dye 3 | -5.011 | -3.411 | 1.600 |

| Dye 4 | -4.891 | -3.198 | 1.693 |

| Dye 5 | -4.921 | -3.660 | 1.261 |

Data sourced from multiple studies. scielo.org.mxespublisher.com

The concept of intramolecular charge transfer (ICT) describes the movement of an electron from a donor part to an acceptor part within the same molecule upon excitation. ossila.com This phenomenon is central to the function of many this compound-based materials. espublisher.com High-resolution X-ray diffraction studies on this compound derivatives have established significant intramolecular charge redistribution. rsc.org For instance, in certain derivatives, the donor this compound fragment was found to be negatively charged, while the acceptor fragment carried a positive charge in the solid state. rsc.orgresearchgate.net

The charge transfer in the excited state typically occurs from the donor (this compound) to the acceptor fragment. rsc.orgresearchgate.net This is supported by calculations showing that the HOMO is localized on the donor and the LUMO on the acceptor. rsc.orgresearchgate.net The efficiency of this charge transfer can be influenced by the molecular structure, including the nature of the acceptor and any bridging units. researchgate.net Natural Bond Orbital (NBO) analysis is a computational tool used to quantify the delocalization of electron density and understand the ICT mechanism. nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the reactive sites of a molecule. mdpi.com These maps illustrate the charge distribution and can predict sites for electrophilic and nucleophilic attack. mdpi.com In MEP maps, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. nih.govmdpi.com

For this compound-based dyes, the negative electrostatic potential is often localized on the acceptor moiety, confirming it as the electron-rich area. nih.gov Conversely, the positive potential is typically found on other parts of the molecule, such as hydrogen atoms. nih.gov These maps provide a visual representation of the charge separation within the molecule. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the properties of electronically excited states. researchgate.netrsc.orgarxiv.org It is widely used to calculate absorption spectra and characterize the nature of electronic transitions in molecules like this compound. scielo.org.mxmdpi.com TD-DFT calculations can provide information on the energies of singlet and triplet excited states, oscillator strengths of transitions, and the molecular orbitals involved in these transitions. scielo.org.mxespublisher.com This method has been instrumental in designing this compound-based photoredox catalysts with specific absorption profiles in the visible light range. newiridium.com

The energy levels of the first excited singlet state (S1) and the first excited triplet state (T1) are crucial for understanding the photophysical properties of a molecule. The energy difference between S1 and T1 (ΔE_ST) is particularly important for processes like thermally activated delayed fluorescence (TADF). uhasselt.be For TADF to occur, this energy gap must be small (typically < 0.2 eV) to allow for efficient reverse intersystem crossing (rISC) from the triplet state back to the singlet state. uhasselt.be

In many this compound-based donor-acceptor systems, the excited states have a significant charge-transfer character. newiridium.com The nature of the substituents on the this compound core can be used to tune the triplet energies. newiridium.com For example, in a study of benzothiazole-phenoxazine emitters, replacing a phenyl bridge with a thienyl bridge led to a significant decrease in the triplet energy while the singlet energy remained comparable. uhasselt.be Computational studies have also been used to investigate the intersystem crossing (ISC) kinetics in ruthenium-phenoxazine complexes, revealing how chromophore substitution can significantly alter the rate of transition from singlet to triplet states. d-nb.info

Table 2: Excited State Properties of Selected this compound Derivatives

| Compound | Singlet Energy (S1) (eV) | Triplet Energy (T1) (eV) | ΔE(S1-T1) (eV) |

|---|---|---|---|

| BTaz-Ph-PXZ | - | 2.55 | - |

| BTaz-Th-PXZ | - | 2.34 | - |

| Ru-3ENB | - | - | 0.82 (S1-T1), 0.10 (S1-T2) |

| Ru-3EMDB | - | - | 0.69 (S1-T1), 0.00 (S1-T2) |

Data sourced from multiple studies. uhasselt.bed-nb.info

Spin-Orbit Coupling (SOC) and Intersystem Crossing (ISC) Mechanisms

The transition of a molecule from a singlet excited state (S₁) to a triplet excited state (T₁) is known as intersystem crossing (ISC), a quantum mechanically forbidden but crucial process in photochemistry and photophysics. The efficiency of ISC is largely governed by the strength of spin-orbit coupling (SOC), which facilitates the required change in spin multiplicity. In many organic molecules, ISC is inefficient without the presence of a heavy atom to enhance SOC.

However, in specific donor-acceptor (D-A) systems, an alternative pathway known as spin-orbit charge transfer intersystem crossing (SOCT-ISC) can become highly efficient, even in the absence of heavy atoms. rsc.orgbeilstein-archives.org Research has extensively investigated this mechanism in dyads composed of a this compound (PXZ) donor and a Bodipy (BDP) or perylene (B46583) (Pery) acceptor. rsc.orgbeilstein-archives.orgnih.gov

In these dyads, photoexcitation leads to the formation of a charge transfer (CT) state. rsc.org The SOCT-ISC mechanism leverages the charge recombination process from this CT state. The molecule can undergo charge recombination back to the ground state or, significantly, to the lowest triplet excited state (³LE). rsc.orgnih.gov The efficiency of this process is highly dependent on the molecular geometry and the electronic coupling between the donor and acceptor moieties. beilstein-archives.org

Studies on Bodipy-Phenoxazine (BDP-PXZ) dyads have shown that a more coplanar geometry between the BDP and PXZ units leads to stronger electronic coupling and the appearance of charge-transfer absorption bands. rsc.orgbeilstein-archives.org This arrangement facilitates ultrafast charge separation and subsequent slow charge recombination that populates the triplet state with high quantum yields. rsc.orgbeilstein-archives.org For instance, dyads with significant electronic coupling have demonstrated efficient ISC and long triplet-state lifetimes, surpassing those achieved through the conventional heavy-atom effect. beilstein-archives.org

Theoretical predictions have been instrumental in confirming the molecular mechanism of triplet state formation in these dyads. researchgate.net Ab initio calculations help analyze the spin polarization induced by ISC, which is related to the twisted angle between the chromophores of the dyad. researchgate.net This theoretical insight provides a "compass" for the rational design of metal-free triplet photosensitizers. researchgate.net

Similarly, in a perylene-phenoxazine (Pery-PXZ) dyad, the orthogonal geometry between the donor and acceptor units was shown to facilitate efficient SOCT-ISC. nih.gov Single-crystal X-ray diffraction revealed a dihedral angle of 80.0° between the PXZ donor and the Pery acceptor. nih.gov This structural arrangement allows for rapid charge separation upon excitation, followed by charge recombination to the triplet state of the perylene moiety. nih.gov

| Dyad System | Key Geometric Feature | Observed Photophysical Process | Significant Finding | Reference |

|---|---|---|---|---|

| Bodipy-Phenoxazine (BDP-PXZ) | Coplanar geometry between donor and acceptor | Ultrafast charge separation (0.4 ps) and slow charge recombination (3.8 ns) | Efficient ISC (ΦT = 54%) and long triplet-state lifetime (τT = 539 μs) without heavy atoms. beilstein-archives.org | rsc.org, beilstein-archives.org |

| Perylene-Phenoxazine (Pery-PXZ) | Orthogonal geometry (80.0° dihedral angle) | Charge separation (0.25 ps) followed by SOCT-ISC (0.9 ns) | High singlet oxygen quantum yield (84%) indicating efficient triplet state formation. nih.gov | nih.gov |

| Twisted BDP-PXZ Dyads | Twisted angle between chromophores | Spin polarization induced by intersystem crossing | Theoretical predictions of spin polarization provide a tool to analyze the photochemical mechanism at the electronic level. researchgate.net | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions over time. For this compound and its derivatives, MD simulations have been employed to understand molecular packing in crystals, conformational preferences, and interactions with biological macromolecules.

One study utilized MD simulations in conjunction with experimental methods to solve the crystal structure of a new, kinetically driven polymorph of this compound (form 2). rsc.org The simulations helped to determine the molecular packing by placing this compound molecules into an expanded unit cell, followed by energy optimization as the cell size was shrunk. rsc.org This approach successfully predicted a herringbone arrangement of the molecules. rsc.org Further analysis using MD simulations revealed details about the bending of the this compound molecule within the crystal structure. researchgate.netresearchgate.net

In the context of materials science, MD simulations have been used to investigate the aggregation-induced emission (AIE) properties of this compound-containing molecules. beilstein-archives.orgacs.org For a molecule named DPS-PXZ, quantum chemistry and MD studies indicated that the AIE property arises because the environment in the aggregated state (thin film) restricts molecular twisting. beilstein-archives.org This restriction blocks a non-radiative decay path, leading to enhanced luminescence. beilstein-archives.org Simulations of single molecules versus aggregate states showed that dihedral angles between donor and acceptor units are more restricted in the aggregate, supporting the proposed AIE mechanism. acs.org

MD simulations have also been crucial in understanding the conformational isomerization of this compound derivatives used as emitters in organic light-emitting diodes (OLEDs). For example, a this compound-based emitter, TP2P-PXZ, was shown to exist in two distinct conformations: a quasi-equatorial (QEC) and a quasi-axial (QAC) form. chinesechemsoc.org These conformations have different degrees of twisting at the donor-acceptor bridge and exhibit different emission properties, leading to dual-fluorescence characteristics. chinesechemsoc.org

Furthermore, MD simulations have shed light on the interactions of this compound-modified oligonucleotides. When this compound is incorporated as a cytosine analogue in DNA duplexes, the stability of the duplex shows a strong dependence on the neighboring nucleobases. nih.gov MD simulations revealed that generalized stacking interactions are key descriptors of the varying duplex stabilities. nih.gov In another study, MD simulations were used to model the behavior of this compound pseudonucleotides within DNA i-motifs, helping to understand the structural distortions and interactions with small molecule ligands. rsc.org

| System Studied | Purpose of Simulation | Key Finding from MD | Reference |

|---|---|---|---|

| This compound Crystal | Determine molecular packing in a new polymorph | Predicted a herringbone arrangement and revealed molecular bending. rsc.org | rsc.org, researchgate.net |

| This compound-based AIE emitters (DPS-PXZ) | Investigate the mechanism of aggregation-induced emission | Showed that restricted molecular twisting in the aggregate state blocks non-radiative decay. beilstein-archives.orgacs.org | beilstein-archives.org, acs.org |

| This compound-based OLED emitters (TP2P-PXZ) | Analyze conformational isomerization | Identified co-existing quasi-axial and quasi-equatorial conformations responsible for dual-fluorescence. chinesechemsoc.org | chinesechemsoc.org |

| This compound-modified DNA | Understand interaction and stability within DNA structures | Revealed that stacking interactions are critical for duplex stability and modeled i-motif distortions. nih.gov | nih.gov, rsc.org |

Structure-Activity Relationship Modeling (SAR)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational strategies used to correlate the chemical structure of a compound with its biological or chemical activity. These models are essential in medicinal chemistry and materials science for designing new molecules with desired properties. For this compound derivatives, SAR and QSAR studies have been instrumental in understanding the structural requirements for activities ranging from cytotoxicity to photoredox catalysis.

A QSAR study on fifteen this compound derivatives investigated the relationship between their molecular structure and their cytotoxic activity against various human cancer cell lines. nih.gov Using a semiempirical molecular-orbital method, the study found that the cytotoxicity against HSC-2 and HSC-4 oral squamous carcinoma cells correlated with several calculated physical parameters, or "descriptors." nih.gov These included electron affinity, absolute hardness (η), absolute electron negativity (χ), and the octanol-water partition coefficient (log P). nih.gov The study highlighted that compounds with higher cytotoxicity generally possessed a higher absolute electron negativity value (χ > 5.28). nih.gov Interestingly, the most important descriptors varied depending on the target cell line, underscoring the need to select appropriate parameters for specific biological targets. nih.gov

In the field of photoredox catalysis, SAR studies have guided the development of potent organic photoredox catalysts based on the this compound scaffold. chinesechemsoc.org By systematically modifying the N-aryl substituent and the this compound core, researchers were able to tune the photophysical and electrochemical properties of the molecules. chinesechemsoc.org Computational modeling using time-dependent density functional theory (TD-DFT) was key to designing catalysts with desired absorption profiles in the visible light spectrum. chinesechemsoc.org The studies revealed that core modification with electron-donating or electron-withdrawing groups could alter triplet energies and excited-state reduction potentials. chinesechemsoc.org The catalytic activity of these derivatives was successfully demonstrated in organocatalyzed atom transfer radical polymerization (O-ATRP), where catalysts with strong visible light absorption and high triplet excited-state reduction potentials showed the best performance. chinesechemsoc.org

Another SAR study focused on this compound-containing hydroxamic acids as inhibitors of class II histone deacetylase (HDAC), a target for anti-neurodegenerative agents. tib.eu This research found that substituents at the C-4 position of the this compound ring led to potent HDAC inhibitory activity. tib.eu Molecular modeling suggested that π-π stacking interactions between the C-4 substituted compounds and the HDAC enzymes were likely responsible for their high potency. tib.eu

| Activity Studied | Key Structural Feature/Descriptor | Correlation/Finding | Application | Reference |

|---|---|---|---|---|

| Cytotoxicity (vs. HSC-2/HSC-4 cells) | Absolute electron negativity (χ), log P | Higher cytotoxicity correlated with higher χ values (χ > 5.28). nih.gov | Antineoplastic Agents | nih.gov |

| Photoredox Catalysis | N-aryl and core substituents | Core modifications tune triplet energies and excited-state reduction potentials. chinesechemsoc.org | Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) | chinesechemsoc.org |

| HDAC Inhibition | Substituent at C-4 position | C-4 substitution leads to potent inhibition, likely via π-π stacking interactions. tib.eu | Anti-neurodegenerative Agents | tib.eu |

| Intracellular Localization | Lipophilicity (e.g., this compound group) | The lipophilic nature of the this compound group can facilitate accumulation in the endoplasmic reticulum. | Fluorescent Probes |

Spectroscopic Characterization and Photophysical Properties of Phenoxazine

Advanced Spectroscopic Techniques for Characterization

The structural elucidation and characterization of phenoxazine and its derivatives are heavily reliant on a suite of advanced spectroscopic methods. These techniques provide critical insights into the molecular framework and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound.

¹H-NMR: The proton NMR spectrum of unsubstituted this compound, typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d6), reveals distinct signals for its aromatic protons. For instance, in a 400 MHz ¹H-NMR spectrum in DMSO-d6, the N-H proton appears as a broad singlet at approximately 8.20 ppm. The aromatic protons resonate in the range of 6.47 to 6.75 ppm, exhibiting complex multiplet patterns due to spin-spin coupling between adjacent protons on the benzene (B151609) rings. chemicalbook.com For substituted this compound derivatives, the chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents. researchgate.netresearchgate.net

¹³C-NMR: The ¹³C-NMR spectrum provides information about the carbon skeleton of the this compound molecule. In a derivative like N-acetyl-2-aminothis compound, the carbon signals are spread over a wide range. For example, the carbonyl carbon of the acetyl group appears around 168.3 ppm, while the aromatic carbons resonate between approximately 90.3 and 138.8 ppm. beilstein-journals.org The specific chemical shifts are sensitive to the substitution pattern on the this compound ring. orientjchem.org

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound Derivatives

| Compound | Solvent | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

| This compound | DMSO-d6 | 8.20 (s, 1H, NH), 6.73-6.47 (m, 8H, Ar-H) chemicalbook.com | Not specified |

| N-Acetyl-2-aminothis compound | CDCl₃ | 8.21 (d, 1H), 7.78 (d, 1H), 7.41 (br s, 1H), 7.35 (td, 1H), 6.85 (t, 1H), 2.24 (s, 3H) beilstein-journals.org | 168.3, 138.8, 138.3, 129.3, 126.1, 122.4, 90.3, 24.8 beilstein-journals.org |

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. Coupling constants (J) are given in Hertz (Hz). s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet, td = triplet of doublets.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound and its derivatives. Electron ionization (EI) mass spectrometry of unsubstituted this compound shows a prominent molecular ion peak (M+) at an m/z of 183, which is typically the base peak. chemicalbook.comnist.gov The fragmentation pattern under EI conditions provides structural information. Common fragments observed include ions at m/z 154 and 182. chemicalbook.comnih.gov

Liquid secondary ion mass spectrometry (LSIMS) has also been employed, which can produce both molecular ions (M+) and protonated molecules ([M+H]+). nih.gov Laser desorption/ionization (LDI) mass spectrometry has been used to study the photodegradation products of this compound. researchgate.net For more complex this compound derivatives, high-resolution mass spectrometry (HRMS) provides precise mass measurements, confirming their elemental composition. orientjchem.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum of this compound exhibits characteristic absorption bands. A notable feature is the N-H stretching vibration, which appears around 3380 cm⁻¹ in polythis compound samples. researchgate.net The C-O-C asymmetric stretching vibration of the ether linkage is a key spectral signature for the this compound structure, typically observed around 1269 cm⁻¹. researchgate.net Other bands in the spectrum correspond to aromatic C-H stretching (around 3055 cm⁻¹) and C=C stretching vibrations within the benzene rings. researchgate.net The specific positions of these bands can be influenced by the physical state of the sample (e.g., KBr pellet, nujol mull) and the presence of substituents. chemicalbook.comkarazin.ua

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | ~3380 | researchgate.net |

| Aromatic C-H Stretch | ~3055 | researchgate.net |

| Asymmetric (Ph)C-O-C(Ph) Stretch | ~1269 | researchgate.net |

| This compound-type unit vibration | ~575 | researchgate.net |

Photophysical Processes and Excited State Dynamics

The photophysical properties of this compound are central to its applications in areas like organic electronics and photoredox catalysis. These properties are governed by the processes that occur following the absorption of light.

Fluorescence Emission and Quantum Yields

This compound derivatives are known for their fluorescent properties, often exhibiting high luminescence quantum yields. nih.gov The fluorescence emission spectrum of this compound derivatives can be influenced by the solvent and the nature of substituents. For instance, the emission maximum of some derivatives can be tuned across the visible spectrum. nih.gov

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter. For certain benzo[a]this compound derivatives, complexation with methyl-β-cyclodextrin in aqueous solution significantly enhances their emission, with quantum yields reaching up to 12.6%. rsc.org In organic solvents, some multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters containing this compound units have demonstrated high photoluminescence quantum yields of up to 91% in toluene. researchgate.net The quantum yield can be sensitive to the solvent environment and molecular aggregation. beilstein-journals.org

Time-Resolved Spectroscopy

Time-resolved spectroscopic techniques are instrumental in unraveling the dynamics of the excited states of this compound. These methods can monitor the fate of the molecule on timescales ranging from femtoseconds to milliseconds.

Time-resolved photoluminescence studies on some this compound-based systems have revealed the presence of both prompt fluorescence (decaying on a nanosecond timescale) and delayed fluorescence (decaying on a microsecond to millisecond timescale). beilstein-journals.org This delayed fluorescence can arise from processes like thermally activated delayed fluorescence (TADF). beilstein-journals.orguhasselt.be

Transient absorption spectroscopy is another powerful tool used to study the excited states of this compound. Following photoexcitation, transient species such as the excited singlet state and triplet state can be observed. nih.gov Studies have shown that intermolecular photoinduced electron transfer can occur between this compound (as an electron donor) and an electron acceptor, leading to the formation of charge-separated species. nih.gov The dynamics of these excited states, including internal conversion and intersystem crossing, are influenced by the solvent and molecular structure. researchgate.net

Table 3: Photophysical Data for Selected this compound-Based Systems

| System | Technique | Observation | Timescale | Reference |

| Donor-Acceptor Compound 1 | Time-resolved PL | Prompt and Delayed Fluorescence | ns and µs-ms | beilstein-journals.org |

| This compound + 9-Cyanoanthracene | Transient Absorption | Charge Separated Species | Not specified | nih.gov |

| N-phenyl this compound | Ultrafast Transient Absorption | Excited State Dynamics | fs | researchgate.net |

| Benzothiazole-phenoxazine Emitters | Time-resolved Emission | Thermally Activated Delayed Fluorescence | Not specified | uhasselt.be |

Thermally Activated Delayed Fluorescence (TADF) Phenomena

This compound and its derivatives are prominent components in the design of materials exhibiting thermally activated delayed fluorescence (TADF). This process allows for the harvesting of triplet excitons and their conversion into light, which is crucial for high-efficiency organic light-emitting diodes (OLEDs). The fundamental mechanism of TADF involves the reverse intersystem crossing (rISC) of excitons from a triplet excited state (T₁) to a singlet excited state (S₁), followed by radiative decay to the ground state (S₀) beilstein-journals.orgfrontiersin.org.

The efficiency of the TADF process is largely governed by the energy difference between the S₁ and T₁ states (ΔE_ST). A small ΔE_ST is essential for efficient rISC. In many this compound-based TADF emitters, the molecule is designed with a donor-acceptor (D-A) architecture. This compound typically serves as the electron donor, while an electron-accepting moiety is also incorporated into the structure beilstein-journals.orgresearchgate.net. This design leads to a significant charge transfer (CT) character in the excited state, which helps to minimize the ΔE_ST researchgate.net.

For instance, a TADF compound using this compound as the donor and dibenzo[a,j]phenazine as the acceptor has been developed. This D-A architecture facilitates a small ΔE_ST, enabling efficient TADF and leading to an external quantum efficiency (EQE) of up to 11% in an OLED device. The introduction of an additional donor unit in a D-A-D architecture can further enhance the rISC process by optimizing the balance between the singlet-triplet energy gap and spin-orbit coupling beilstein-journals.org.

Similarly, a TADF emitter based on a this compound (PXZ) donor and a 2,4,6-triphenyl-1,3,5-triazine (B147588) (TRZ) acceptor has demonstrated efficient green emission in OLEDs with a maximum EQE of 12.5% researchgate.net. The use of naphthalene (B1677914) as an acceptor coupled to two this compound donors has also been shown to produce a green-emitting TADF molecule with a photoluminescence quantum yield of 48% and an EQE of 11% in an OLED chemrxiv.org.

The photophysical processes in some this compound-based D-A systems, such as naphthalimide-phenothiazine dyads, have been shown to proceed through a sequence of states including a singlet localized state, a Franck-Condon singlet charge separation state, and ultimately a triplet state formed via a spin-orbit charge transfer-intersystem crossing (SOCT-ISC) mechanism researchgate.net.

It's important to note that intermolecular interactions can significantly affect the TADF properties. In some cases, aggregation can lead to a red-shift in emission. However, this can sometimes be reversed by thermal annealing, which disaggregates the molecules and restores the higher-energy emission frontiersin.org.

Room Temperature Phosphorescence (RTP)

Certain this compound derivatives have been engineered to exhibit room temperature phosphorescence (RTP), a phenomenon where light is emitted from a triplet excited state. This is often achieved by designing molecules that facilitate intersystem crossing and have a radiative decay from the triplet state that can compete with non-radiative processes at ambient temperatures acs.org.

One strategy to enhance RTP is to create a molecular structure that disrupts the orthogonal arrangement between the this compound donor and an attached chromophore during electronic relaxation. For example, deuterated dibenzo[g,p]chrysenes substituted with a this compound have shown enhanced red RTP with a quantum yield of 16% and a lifetime of 1.8 seconds. In the lowest excited singlet state, an orthogonal dihedral angle between the two units promotes triplet generation. A change in this angle in the triplet state facilitates phosphorescence nih.gov.

Furthermore, asymmetric this compound-quinoline conjugates, where two this compound donors are attached to a quinoline (B57606) acceptor, have demonstrated the ability to exhibit both TADF and RTP. These compounds have shown RTP with quantum yields of around 21-24%. This dual electroluminescence, harvesting triplets through both TADF and RTP channels, has resulted in OLEDs with external quantum efficiencies of approximately 11-12% acs.org. The RTP in these systems is attributed to the radiative decay of a locally excited triplet state (³LE) acs.org.

The design of purely organic RTP emitters often involves strategies to increase spin-orbit coupling (SOC), which promotes the formally spin-forbidden phosphorescence. While not specific to this compound, incorporating heavy atoms or utilizing n → π* transitions in bipolar molecules are general approaches to enhance SOC and achieve efficient RTP rsc.orgresearchgate.net.

Photoinduced Electron Transfer (PET) and Charge Separation

Photoinduced electron transfer (PET) is a key process in many this compound-containing systems, where the this compound moiety acts as an electron donor. Upon photoexcitation, an electron is transferred from the this compound to an acceptor unit, resulting in a charge-separated state researchgate.netwikipedia.org.

In donor-acceptor systems, such as those linking this compound with phthalocyanine (B1677752), PET from the ground state of this compound to the excited state of the phthalocyanine leads to significant fluorescence quenching researchgate.net. The efficiency of this charge separation can be very high, occurring on a picosecond timescale. Subsequent charge recombination can occur on the nanosecond timescale researchgate.net.

The solvent polarity can play a crucial role in the PET process. For example, in a perylene-phenoxazine dyad, fluorescence quenching is more significant in the polar solvent acetonitrile (B52724) compared to the non-polar n-hexane, indicating the formation of a charge-separated state aip.org. The Gibbs free energy change for electron transfer in such systems is often negative, confirming that PET is a thermodynamically favorable process aip.org.

PET is a fundamental process that can compete with other photophysical pathways like excimer formation. For efficient photocurrent generation in organic solar cells, relaxation pathways such as excimer formation should be minimized to allow excitons to diffuse to a heterojunction interface and generate charge carriers via PET rsc.org.

In some fluorogenic labels, PET is the dominant mechanism for fluorescence quenching in the deep-red and near-infrared regions rsc.org. For instance, this compound-based tetrazine-isolated dyes exhibit fluorescence quenching that is attributed to PET rsc.org.

Photostability and Degradation Mechanisms

This compound and its derivatives are known to be photosensitive, particularly in halogenated solvents like chloroform. Upon exposure to light, these compounds can undergo rapid degradation chemistryviews.orgresearchgate.netnih.gov.

The photodegradation in halogenated solvents is understood to proceed through a radical mechanism. Irradiation can lead to the formation of defined oligomers of this compound, which may incorporate a carbon atom from the solvent molecule chemistryviews.orgresearchgate.net. This process results in a noticeable discoloration of the solution chemistryviews.orgresearchgate.net.

Studies have shown that the substitution pattern on the this compound ring significantly impacts its photostability. It was previously thought that substitution at the nitrogen atom, for instance with an aromatic group, would improve stability. However, research has indicated that the N-phenyl-substituted derivative of this compound is actually less stable than the parent molecule chemistryviews.org. In contrast, trisubstituted derivatives have been found to be significantly more stable, with the quantum yield of photodegradation differing by a factor of more than 1000 compared to N-substituted this compound researchgate.netnih.gov.

The degradation products have been identified in both halogenated and non-halogenated solvents using techniques like UV/Vis absorption spectroscopy, NMR spectroscopy, and mass spectrometry researchgate.netnih.gov. Understanding these degradation pathways is crucial for improving the stability of this compound derivatives in applications such as OLEDs, with the goal of increasing device lifetime chemistryviews.org.

Redox Chemistry and Electrochemistry

This compound and its derivatives are characterized by their ability to undergo reversible redox processes, making them valuable as electron-donating materials ias.ac.in. The core this compound structure can be oxidized to form a stable radical cation and subsequently a dication ias.ac.innih.gov. This redox activity is central to their function in various applications, including as redox indicators and in energy storage devices ias.ac.innih.gov.

A comprehensive investigation into the redox chemistry of this compound in aqueous electrolytes has revealed a unique reversible two-electron transfer process. The second oxidation step is notably stabilized in aqueous media compared to non-aqueous electrolytes. This stability is attributed to the formation of a stable cation radical with effective electron delocalization and a closed-shell dication. The inherent aromaticity of the this compound structure contributes to its stability throughout the redox process nih.gov.

Cyclic Voltammetry for Redox Potentials

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical behavior of this compound derivatives and determine their redox potentials ias.ac.inresearchgate.net. The CV of a this compound derivative typically shows two reversible or quasi-reversible anodic waves, corresponding to two successive one-electron oxidations ias.ac.in.

For example, the cyclic voltammogram of 10-[(3'-N-benzylamino)propyl]this compound (BAPP) exhibits two anodic peaks. The first peak corresponds to the oxidation of the neutral molecule to a radical cation (BAPP•+), and the second peak corresponds to the oxidation of the radical cation to a dication (BAPP²⁺) ias.ac.in. The formal redox potentials for N-substituted phenoxazines generally fall in the range of 0.39 to 0.45 V vs. SCE researchgate.net.

The redox potentials of this compound derivatives can be tuned by introducing substituents on the heterocyclic core. Electron-donating groups can lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect nih.gov. This tunability is a key aspect in designing this compound-based materials for specific applications like photoredox catalysis nih.govnih.gov. The reversibility of the redox couple, as indicated by the peak separation (ΔEp) and the ratio of anodic to cathodic peak currents (ipa/ipc) in the CV, is an important parameter. For a reversible system, ΔEp is close to the theoretical value of 59 mV, and the current ratio is close to 1 nih.gov.

The following table summarizes the cyclic voltammetry data for a representative this compound derivative:

| Compound | Scan Rate (mV/s) | E_pa1 (mV) | E_pc1 (mV) | E_1/2_1 (mV) | E_pa2 (mV) | E_pc2 (mV) | E_1/2_2 (mV) |

| BAPP | 28 | 650 | 585 | 617 | 956 | 844 | 900 |

Data for 10-[(3'-N-benzylamino)propyl]this compound (BAPP) in acetonitrile. Potentials are vs. a reference electrode. ias.ac.in

Radical Species Characterization

The oxidation of this compound derivatives leads to the formation of radical cations, which are often stable and can be characterized by various spectroscopic techniques ias.ac.inacs.org. Upon one-electron oxidation, a colorless this compound solution typically turns pink due to the formation of the radical cation. Further oxidation to the dication can result in a brownish-yellow color ias.ac.in.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for the characterization of these radical species. EPR studies have confirmed the formation of radical species during the oxidation of this compound derivatives. For instance, in the case of a water-soluble this compound, methyl celestine blue (mCB), EPR spectroscopy was used to characterize the radical species (mCBred+•) formed during the one-electron reduction process acs.org.

The stability of the this compound radical cation is a key feature. This stability arises from the delocalization of the unpaired electron over the aromatic system. The ability of phenoxazines to act as radical scavengers and antioxidants is also linked to the formation of these stable radical intermediates researchgate.net. The radical species have been characterized by their absorption spectra as well researchgate.net. In some cases, the radical intermediates, such as the stable cation radical PNO•+, have been shown to have effective electron delocalization, contributing to their remarkable stability nih.gov.

Advanced Applications of Phenoxazine in Materials Science

Organic Electronics and Optoelectronics

The inherent properties of phenoxazine, such as its strong electron-donating ability and amenability to structural modification, have made it a valuable scaffold in the design of materials for organic electronic and optoelectronic devices. nih.govdoi.org Its derivatives have been successfully incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and dye-sensitized solar cells (DSSCs), demonstrating their potential to enhance device performance and efficiency. nih.govscielo.br The ability to fine-tune the electronic properties of this compound-based materials through synthetic modifications allows for the optimization of charge injection, transport, and recombination processes within these devices. diva-portal.org

Organic Light-Emitting Diodes (OLEDs)

This compound derivatives have emerged as crucial components in the fabrication of high-performance OLEDs. nih.govrsc.org Their utility spans across various layers of the OLED architecture, including the emissive layer and the hole-transporting layer, where they contribute to improved efficiency, color purity, and device stability. chemistryviews.orgktu.edu

In the emissive layer of OLEDs, this compound derivatives can function as either the light-emitting dopant or the host material. As host materials, they provide a matrix for phosphorescent or fluorescent emitters, facilitating efficient energy transfer to the guest molecules. For instance, this compound-based compounds have been successfully used as hosts for green phosphorescent emitters like bis2-(2-pyridinyl-N)phenyl-Ciridium(III) (Ir(ppy)2(acac)). researchgate.net A device utilizing 3-[bis(9-ethylcarbazol-3-yl)methyl)-10-hexylthis compound as the host material exhibited a low turn-on voltage of 3.1 V, a maximum current efficiency of 18.3 cd/A, and an external quantum efficiency exceeding 5.9%. researchgate.net

This compound derivatives have also been engineered to act as thermally activated delayed fluorescence (TADF) emitters. A yellow TADF emitter, KCPOZ, based on a this compound donor, demonstrated a very small singlet-triplet energy gap (ΔEST) of 0.04 eV. acs.org An OLED device incorporating KCPOZ as the emitter achieved a maximum external quantum efficiency of over 31%. acs.org

Table 1: Performance of OLEDs with this compound-Based Emitting Layer Components

| Role of this compound Derivative | Emitter/Dopant | Host Material | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Turn-on Voltage (V) |

| Host | Ir(ppy)2(acac) | 3-[bis(9-ethylcarbazol-3-yl)methyl)-10-hexylthis compound | > 5.9 | 18.3 | 3.1 |

| TADF Emitter | KCPOZ | CBP | > 31 | - | - |

Data sourced from multiple studies. researchgate.netacs.org

The excellent electron-donating nature and suitable highest occupied molecular orbital (HOMO) energy levels of phenoxazines make them ideal candidates for hole-transporting materials (HTMs) in OLEDs. researchgate.netnih.gov They facilitate the efficient injection and transport of holes from the anode to the emissive layer, a critical process for achieving high device performance.

A study on fluorene-cored HTMs substituted with this compound showed superior performance in both phosphorescent yellow and TADF green OLEDs. dntb.gov.ua By replacing the common HTM N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine (NPB) with a this compound derivative (DDPPFPh), the performance of a green TADF OLED was significantly enhanced. The maximum power efficiency increased from 42.5 to 69.1 lm/W, the maximum current efficiency from 54.1 to 78.0 cd/A, and the maximum external quantum efficiency from 20.1 to 27.2%. rsc.org

Furthermore, dimeric this compound derivatives have been developed as highly efficient hole injection layer (HIL) materials. acs.org A material denoted as 1-PNA-BPBPOX exhibited a high glass transition temperature of 161 °C and a HOMO level of 4.9 eV, which is well-matched with the work function of indium tin oxide (ITO) anodes. acs.org OLEDs using this material as the HIL showed a 33% higher power efficiency compared to devices with the commercial HIL material 2-TNATA. acs.org

Table 2: Performance of OLEDs with this compound-Based Hole-Transporting Materials

| HTM | Device Type | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Max. EQE (%) |

| DDPPFPh | Green TADF OLED | 69.1 | 78.0 | 27.2 |

| 10-butyl-3,7-di(1-naphthyl)this compound | Bilayer OLED with Alq3 emitter | - | 2.0 | - |

| 1-PNA-BPBPOX (as HIL) | OLED | 2.8 | - | - |

Data compiled from various research articles. rsc.orgresearchgate.netacs.org

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, this compound derivatives have proven to be highly effective as sensitizers in DSSCs and as donor materials in OPVs. nih.govnih.govacs.org Their broad absorption spectra, high molar extinction coefficients, and tunable energy levels are key attributes that contribute to efficient light harvesting and charge generation. doi.orgnih.gov

The molecular engineering of this compound-based dyes has led to significant advancements in DSSC performance. diva-portal.org The typical design of these sensitizers follows a donor-π-acceptor (D-π-A) architecture, where the this compound unit acts as the electron donor. doi.org

Researchers have synthesized various this compound-based dyes with different acceptor units and π-conjugated linkers to optimize their photovoltaic properties. For example, two dyes, POZ-1 and POZ-2, with different conjugation directions and structural modifications, yielded power conversion efficiencies (PCE) of 2.4% and 6.5%, respectively. doi.org The improved performance of POZ-2 was attributed to a higher short-circuit current density (Jsc) of 12.82 mA cm⁻². doi.org

In another study, the introduction of an ethynyl (B1212043) group into the dye structure (POZ-6) improved molecular planarity, which in turn promoted intramolecular charge transfer and resulted in a higher molar extinction coefficient. acs.org The DSSC based on POZ-6 achieved a PCE of 6.08%, with a Jsc of 12.95 mA cm⁻² and an open-circuit voltage (Voc) of 680 mV. acs.org By incorporating an energy antenna system into a simple this compound dye, a novel dye (TH305) was developed that achieved a PCE of 7.7%. rsc.orgscilit.com

This compound-based sensitizers have also been designed for p-type DSSCs, which utilize a p-type semiconductor like nickel oxide (NiO). nih.gov A series of D-A configured dyes (PO1-6) were synthesized, with the device based on sensitizer (B1316253) PO2 achieving the highest PCE of 0.031% for a p-DSSC. nih.gov

Table 3: Photovoltaic Performance of this compound-Based Dyes in DSSCs

| Dye | PCE (%) | Jsc (mA cm⁻²) | Voc (mV) | Fill Factor (%) |

| POZ-1 | 2.4 | 4.83 | - | - |

| POZ-2 | 6.5 | 12.82 | - | - |

| POZ-6 | 6.08 | 12.95 | 680 | - |

| TH305 | 7.7 | - | - | - |

| IB3 | 7.0 | - | - | - |

| PO2 (p-type) | 0.031 | 0.89 | 101 | 35 |

Data gathered from a range of scientific papers. doi.orgnih.govacs.orgrsc.orgscilit.comrsc.org

Efficient charge separation at the donor-acceptor interface and subsequent charge transport to the respective electrodes are fundamental to the operation of OPVs and DSSCs. mountainscholar.org In this compound-based systems, the HOMO and LUMO energy levels are crucial in determining the driving force for electron injection and dye regeneration. nih.gov

In DSSCs, upon photoexcitation, an electron is injected from the LUMO of the this compound dye into the conduction band of the semiconductor (e.g., TiO2). worldscientific.com The oxidized dye is then regenerated by the redox electrolyte. The energy levels of the this compound donor can be tuned to ensure that its LUMO is higher than the conduction band of the semiconductor and its HOMO is lower than the redox potential of the electrolyte. nih.gov

In the context of OPVs and photocatalysis, heterojunctions formed between this compound-based donors and suitable acceptors can promote efficient charge separation. For example, nanoparticles composed of a this compound-based donor (POZ-M) and a non-fullerene acceptor (ITIC) showed efficient charge separation upon light absorption, which was attributed to favorable energy level alignment that allows for either electron transfer from POZ-M to ITIC or hole transfer from ITIC to POZ-M. rsc.org

The concept of a potential-stepping polymer has also been explored, where a block co-polymer containing both phenothiazine (B1677639) (PTZ) and this compound (POZ) units can facilitate charge separation by trapping the hole on the POZ groups due to their more negative oxidation potentials. mountainscholar.org This mimics charge transport mechanisms observed in biological systems like DNA. mountainscholar.org

Photoredox Catalysis

This compound and its derivatives have emerged as a prominent class of organic photoredox catalysts (PCs), offering a sustainable and metal-free alternative to traditional catalysts based on precious metals like iridium and ruthenium. nih.govnewiridium.comnih.gov The utility of this compound-based PCs stems from their strong reducing ability in the photoexcited state and their capacity to absorb light in the visible spectrum. nih.govacs.org This allows them to drive a variety of chemical transformations under mild conditions using light as the energy source. nih.gov The initial motivation for developing these powerful organic PCs arose from the need for metal-free polymerization techniques for sensitive applications. nih.gov By synthetically modifying the this compound core or the N-substituent, researchers can tailor the catalyst's redox properties and light absorption profile to suit specific reactions. acs.orgnih.gov